molecular formula C18H14O2 B14084533 Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate CAS No. 100641-65-4

Naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

Katalognummer: B14084533
CAS-Nummer: 100641-65-4
Molekulargewicht: 262.3 g/mol
InChI-Schlüssel: ZIYLKLQZYIBSHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is a complex organic compound known for its unique bicyclic structure. This compound is characterized by a bicyclo[2.2.1]hepta-2,5-diene core, which is a seven-membered ring system with two double bonds, and a carboxylic acid esterified with a naphthalene group. The compound is of interest in various fields of chemistry due to its structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester typically involves the esterification of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid with 2-naphthol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar esterification reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in the formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester involves its interaction with molecular targets through its reactive functional groups. The ester group can undergo hydrolysis to release the carboxylic acid and naphthol, which can then interact with various biological pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 2-naphthalenyl ester is unique due to its combination of a bicyclic core with an esterified naphthalene group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Eigenschaften

CAS-Nummer

100641-65-4

Molekularformel

C18H14O2

Molekulargewicht

262.3 g/mol

IUPAC-Name

naphthalen-2-yl bicyclo[2.2.1]hepta-2,5-diene-2-carboxylate

InChI

InChI=1S/C18H14O2/c19-18(17-10-12-5-6-15(17)9-12)20-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2

InChI-Schlüssel

ZIYLKLQZYIBSHC-UHFFFAOYSA-N

Kanonische SMILES

C1C2C=CC1C(=C2)C(=O)OC3=CC4=CC=CC=C4C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.